Ethyl 2-(cyclobutylamino)acetate Ethyl 2-(cyclobutylamino)acetate
Brand Name: Vulcanchem
CAS No.: 742015-31-2
VCID: VC2052554
InChI: InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3
SMILES: CCOC(=O)CNC1CCC1
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Ethyl 2-(cyclobutylamino)acetate

CAS No.: 742015-31-2

Cat. No.: VC2052554

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(cyclobutylamino)acetate - 742015-31-2

Specification

CAS No. 742015-31-2
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name ethyl 2-(cyclobutylamino)acetate
Standard InChI InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3
Standard InChI Key FIOLOFIECHQMLW-UHFFFAOYSA-N
SMILES CCOC(=O)CNC1CCC1
Canonical SMILES CCOC(=O)CNC1CCC1

Introduction

Chemical Structure and Properties

Ethyl 2-(cyclobutylamino)acetate is characterized by its specific molecular structure that combines cyclic and ester functionalities. The compound features a cyclobutyl group attached to a nitrogen atom, which is further connected to an acetate moiety with an ethyl ester.

Molecular Information

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
SMILESCCOC(=O)CNC1CCC1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3
InChIKeyFIOLOFIECHQMLW-UHFFFAOYSA-N
CAS Number742015-31-2
Alternative NamesEthyl N-cyclobutylglycinate; Glycine, N-cyclobutyl-, ethyl ester (9CI)

This compound consists of three primary structural components: a cyclobutyl ring, a secondary amine (NH) group, and an ethyl acetate moiety .

Physical Properties

Based on its chemical structure and similar compounds, Ethyl 2-(cyclobutylamino)acetate is expected to exhibit the following physical properties:

PropertyPredicted Value
Physical StateColorless to pale yellow liquid
SolubilitySoluble in common organic solvents (ethanol, DMSO, chloroform)
Predicted Collision Cross Section [M+H]⁺137.3 Ų
Predicted Collision Cross Section [M+Na]⁺141.5 Ų
Predicted Collision Cross Section [M+NH₄]⁺140.9 Ų

The compound features predicted collision cross-section values for various adducts, which are valuable for mass spectrometric analysis and identification .

Structural Characteristics and Bonding

Ethyl 2-(cyclobutylamino)acetate features a unique structural arrangement that contributes to its chemical behavior. The cyclobutyl ring is a four-membered carbocyclic structure that introduces ring strain, affecting the compound's reactivity.

Key Structural Features

The compound contains several key functional groups:

  • Cyclobutyl ring: A four-membered carbocyclic structure with characteristic ring strain

  • Secondary amine: Links the cyclobutyl ring to the glycine portion

  • Ester group: The ethyl acetate moiety that can participate in various reactions

  • Glycine derivative: The amino acid backbone structure (NH-CH₂-CO₂Et)

Synthesis Methods

Several methods can be employed for the synthesis of Ethyl 2-(cyclobutylamino)acetate, drawing from established synthetic routes for similar amino acid derivatives.

Reductive Amination Route

One potential synthesis route involves reductive amination:

  • Reaction of cyclobutylamine with ethyl glyoxylate to form an imine intermediate

  • Reduction of the imine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride

  • Purification of the resulting Ethyl 2-(cyclobutylamino)acetate

Nucleophilic Substitution Route

Another synthesis pathway could involve nucleophilic substitution:

  • Reaction of cyclobutylamine with ethyl bromoacetate or ethyl chloroacetate

  • Base-mediated alkylation (typically with a tertiary amine base like triethylamine)

  • Purification by chromatography or distillation

These synthetic approaches are analogous to those used for similar compounds such as Ethyl 2-(cyclopropylamino)acetate, with modifications to accommodate the cyclobutyl moiety .

Alternative Synthesis from Isocyanoacetate

An alternative synthetic approach could utilize ethyl isocyanoacetate:

  • Reaction of ethyl isocyanoacetate with 1,3-dibromopropane in the presence of a strong base

  • Formation of the cyclic intermediate

  • Hydrolysis to yield Ethyl 2-(cyclobutylamino)acetate

This approach has been documented for similar cyclobutane-containing amino acid derivatives and could be adapted for Ethyl 2-(cyclobutylamino)acetate.

Chemical Reactivity

Ethyl 2-(cyclobutylamino)acetate presents several reactive sites that determine its chemical behavior.

Ester Group Reactions

The ethyl ester functionality can undergo typical ester reactions:

  • Hydrolysis: Under basic or acidic conditions to yield the corresponding carboxylic acid

  • Transesterification: Reaction with alcohols in the presence of acid catalysts

  • Reduction: Using reducing agents like LiAlH₄ to produce alcohols

Amine Functionality

The secondary amine group can participate in various reactions:

  • N-Acylation: Formation of amides with acyl chlorides or anhydrides

  • N-Alkylation: Further substitution at the nitrogen with alkyl halides

  • Imine formation: Reaction with aldehydes or ketones

Cyclobutyl Ring Transformations

The cyclobutyl ring can undergo:

  • Ring-opening reactions: Under certain conditions, particularly with strong nucleophiles or free radical initiators

  • Ring expansion: Transformation to larger ring systems

  • Functionalization: Addition of substituents to the cyclobutane ring

Analytical Characterization

Various analytical techniques can be employed to characterize Ethyl 2-(cyclobutylamino)acetate.

Predicted NMR Characteristics

NucleusChemical Shift (ppm)Assignment
¹H NMR~4.1-4.2-OCH₂CH₃ (quartet)
¹H NMR~3.4-3.5-NCH₂CO- (singlet)
¹H NMR~3.2-3.3-CH- (quintet, cyclobutyl)
¹H NMR~1.9-2.2-CH₂- (multiplet, cyclobutyl)
¹H NMR~1.7-1.9-CH₂- (multiplet, cyclobutyl)
¹H NMR~1.2-1.3-OCH₂CH₃ (triplet)
¹³C NMR~171-172C=O
¹³C NMR~60-61-OCH₂CH₃
¹³C NMR~50-51-NCH₂CO-
¹³C NMR~54-55-CH- (cyclobutyl)
¹³C NMR~30-31-CH₂- (cyclobutyl)
¹³C NMR~14-15-OCH₂CH₃

Mass Spectrometry

Based on the predicted collision cross-section data, the compound exhibits specific mass spectrometric characteristics:

Adductm/zPredicted CCS (Ų)
[M+H]⁺158.11756137.3
[M+Na]⁺180.09950141.5
[M+NH₄]⁺175.14410140.9
[M+K]⁺196.07344138.4
[M-H]⁻156.10300135.3
[M+Na-2H]⁻178.08495138.6
[M]⁺157.10973135.8
[M]⁻157.11083135.8

Applications and Biological Activity

Ethyl 2-(cyclobutylamino)acetate and related compounds have several potential applications in various fields:

Pharmaceutical Applications

The compound's structure suggests several potential pharmaceutical applications:

  • As a building block for drug development: The cyclobutylamine moiety appears in several bioactive compounds

  • Potential for modified amino acid incorporation into peptides

  • As a precursor for compounds with potential biological activity

Synthetic Intermediates

Ethyl 2-(cyclobutylamino)acetate can serve as a versatile synthetic intermediate:

  • In the preparation of modified amino acids

  • As a building block for more complex nitrogen-containing heterocycles

  • In the synthesis of specialized peptides and peptidomimetics

Research Tool

The compound can serve as a valuable research tool:

  • In studying the effects of cyclic amino acid derivatives in biological systems

  • As a reference compound for analytical method development

  • In investigating structure-activity relationships of cyclic amino acid derivatives

Comparison with Related Compounds

Understanding the structural relationships between Ethyl 2-(cyclobutylamino)acetate and similar compounds provides valuable insights into its properties and behavior.

Comparison with Cyclopropyl Analog

Ethyl 2-(cyclopropylamino)acetate (C₇H₁₃NO₂, CAS: 71922-62-8) features a three-membered ring instead of a four-membered ring :

PropertyEthyl 2-(cyclobutylamino)acetateEthyl 2-(cyclopropylamino)acetate
Molecular Weight157.21 g/mol143.18 g/mol
Ring StrainModerateHigh
Structural FlexibilityHigherLower
SMILESCCOC(=O)CNC1CCC1CCOC(=O)CNC1CC1

The smaller ring in the cyclopropyl analog results in greater ring strain, potentially affecting reactivity and conformational properties.

PropertyEthyl 2-(cyclobutylamino)acetateEthyl 2-[cyclopentyl(ethyl)amino]acetate
Molecular Weight157.21 g/mol199.29 g/mol
Nitrogen TypeSecondary amineTertiary amine
Ring Size4-membered5-membered
Ring StrainModerateLower
SMILESCCOC(=O)CNC1CCC1CCN(CC(=O)OCC)C1CCCC1

The tertiary amine in the cyclopentyl analog eliminates the possibility of hydrogen bonding through the NH group, significantly altering its chemical behavior and physical properties.

Future Research Directions

Several promising research directions for Ethyl 2-(cyclobutylamino)acetate remain unexplored:

  • Comprehensive investigation of its biological activity, particularly as a modified amino acid

  • Development of optimized, scalable synthesis protocols

  • Exploration of its potential as a building block for peptidomimetics

  • Investigation of stereochemical aspects when incorporated into more complex structures

  • Study of its behavior in catalytic systems where cyclic amino derivatives have shown promise

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